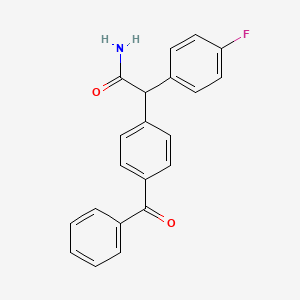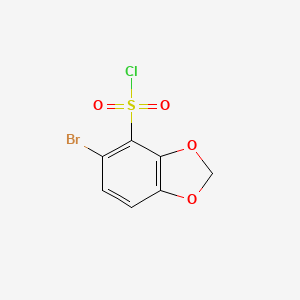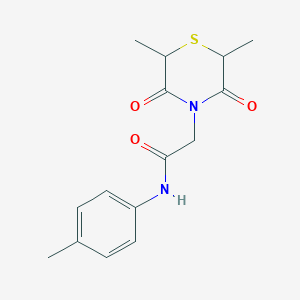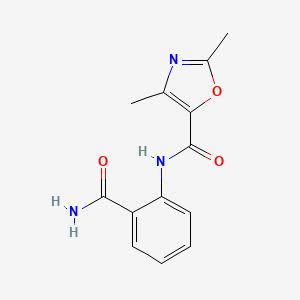
N-(2-carbamoylphenyl)-2,4-dimethyloxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-carbamoylphenyl)-2,4-dimethyloxazole-5-carboxamide, also known as OXA-23, is a carbapenemase enzyme that is found in Gram-negative bacteria. It is responsible for the resistance of these bacteria to a wide range of antibiotics, including carbapenems, which are considered the last resort antibiotics for the treatment of infections caused by these bacteria.
Scientific Research Applications
Antitumor Properties
Compounds related to "N-(2-carbamoylphenyl)-2,4-dimethyloxazole-5-carboxamide" have been extensively studied for their antitumor properties. The synthesis of imidazotetrazines and their derivatives showcases a novel approach to broad-spectrum antitumor agents, highlighting the potential of such compounds in cancer therapy. For example, compounds synthesized through the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates have demonstrated curative activity against leukemia, suggesting their role as prodrug modifications for antitumor applications (Stevens et al., 1984).
Electrochromic and Photoluminescent Materials
The synthesis of polyamides with pendent carbazole groups from N-(4-(3,6-di-tert-butylcarbazol-9-yl)phenyl)-3,5-diaminobenzamide demonstrates the compound's contribution to materials science. These polyamides exhibit significant thermal stability, photoluminescence, and reversible electrochromic properties, underlining their potential for advanced material applications (Hsiao et al., 2013).
Antimicrobial and Antioxidant Activities
The compound's derivatives have also shown promising antimicrobial and antioxidant activities, suggesting their potential for therapeutic applications. For instance, N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide synthesized from 2-amino-5,6-dimethyl-1H-benzimidazole with various carboxylic acids exhibited significant antimicrobial activity against multiple microorganisms and showed promising antioxidant activities (Sindhe et al., 2016).
properties
IUPAC Name |
N-(2-carbamoylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-7-11(19-8(2)15-7)13(18)16-10-6-4-3-5-9(10)12(14)17/h3-6H,1-2H3,(H2,14,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCIUEUVDWAFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid](/img/no-structure.png)

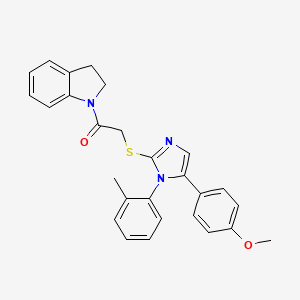



![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2585663.png)
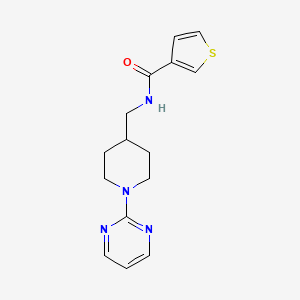
![N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2585665.png)

